1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-Bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline (molecular formula: C₂₃H₁₅BrN₄O₃; molecular weight: 491.30 g/mol) is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted with a 4-bromophenyl group at position 1, a 6-methoxy group, and a 4-nitrophenyl group at position 2. Its structural complexity arises from the fusion of pyrazole and quinoline rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXAYZBAAKHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of quinoline moiety through cyclization reactions. The specific conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Core Structure Variations: Pyrazolo[4,3-c]quinoline vs. Pyrazolo[4,3-f]quinoline
Pyrazolo[4,3-c]quinoline differs from pyrazolo[4,3-f]quinoline in the ring fusion position (positions 4,3-c vs. 4,3-f). This positional isomerism alters the electronic distribution and steric accessibility. For example, compounds with the pyrazolo[4,3-f]quinoline backbone (e.g., 5-bromo-3-methyl-7,9-diphenyl-3H-pyrazolo[4,3-f]quinolines) are synthesized via inverse imino Diels–Alder reactions starting from indazol-5-amine precursors, whereas pyrazolo[4,3-c]quinolines often employ reductive cyclization or palladium-catalyzed cross-coupling methods .
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent Comparison of Selected Pyrazoloquinoline Derivatives
Key Observations :
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinoline derivatives exhibit potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and downregulating iNOS/COX-2 expression. For example:
- Compound 2i: 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (IC₅₀: 0.12 μM) .
- Compound 2m: 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (IC₅₀: 0.15 μM) .
The target compound’s 4-nitrophenyl group may enhance binding to iNOS through nitro-oxygen interactions, but its lack of an amino or hydroxyl group (compared to 2i/2m) could reduce solubility and bioavailability.
Cytotoxicity and Topoisomerase Inhibition
Pyrazolo[4,3-f]quinolines (e.g., 5-bromo-3-methyl-7,9-diphenyl derivatives) show cytotoxicity against cancer cells (IC₅₀: 1–10 μM) via topoisomerase I/IIα inhibition . The target compound’s nitro group may confer similar DNA-intercalating properties, though direct comparative data are lacking.
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